molecular formula C13H14N2O B2589513 2-isopropyl-6-phenylpyridazin-3(2H)-one CAS No. 1208452-09-8

2-isopropyl-6-phenylpyridazin-3(2H)-one

Cat. No. B2589513
CAS RN: 1208452-09-8
M. Wt: 214.268
InChI Key: NBJZWSPMEGALTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-isopropyl-6-phenylpyridazin-3(2H)-one” is a derivative of pyridazin-3(2H)-one . These compounds are potent and selective inhibitors of phosphodiesterase 4 (PDE4) and are useful in the treatment, prevention, or suppression of pathological conditions, diseases, and disorders known to be susceptible to PDE4 inhibition .


Molecular Structure Analysis

The molecular structure of “2-isopropyl-6-phenylpyridazin-3(2H)-one” is characterized by the presence of an isopropyl group and a phenyl group attached to a pyridazin-3(2H)-one core .

Scientific Research Applications

Solubility and Thermodynamic Properties

  • Research on 6-phenylpyridazin-3(2H)-one (PPD), a compound related to 2-isopropyl-6-phenylpyridazin-3(2H)-one, focused on its solubility in pharmaceutical solvents. The study provided solubility data and solution thermodynamic properties of PPD in various solvents, crucial for its application in cardiovascular treatments. This study demonstrated PPD's endothermic and entropy-driven dissolution in all tested solvents, suggesting potential for pharmaceutical formulations (Shakeel et al., 2019).

Anti-inflammatory and Analgesic Properties

  • A study synthesized new derivatives of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones to investigate their anti-inflammatory and analgesic activities. This research aimed to discover compounds with favorable properties for treating inflammation and pain, without causing ulcerogenic and cardiovascular side effects. The findings indicated the potential of these derivatives as therapeutic agents (Sharma & Bansal, 2016).

Insecticidal Activity

  • A study on N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, similar in structure to 2-isopropyl-6-phenylpyridazin-3(2H)-one, revealed significant insecticidal activities against Plutella xylostella. This highlights the potential of such compounds in agricultural applications, particularly in pest control strategies (Wu et al., 2012).

Synthesis and Structural Study

  • A study on the synthesis and structural characterization of 3t-isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate, closely related to 2-isopropyl-6-phenylpyridazin-3(2H)-one, provides insight into the molecular structure and behavior of such compounds. Understanding the molecular structure is vital for their potential application in chemical and pharmaceutical industries (Vimalraj et al., 2010).

Electrophilic Cyanating Agents

  • Research on 2-cyanopyridazin-3(2H)-ones, related to 2-isopropyl-6-phenylpyridazin-3(2H)-one, explored their use as electrophilic cyanating agents. This study emphasizes the chemical versatility of pyridazin-3(2H)-one derivatives, making them valuable in synthetic organic chemistry (Kim et al., 2005).

Synthesis of Novel Derivatives

  • A report on the synthesis of novel 4-mercapto-6-phenylpyridazin-3(2H)-ones shows the potential for creating new compounds with varied biological activities. This research contributes to the development of new pharmaceuticals and pesticides (Tsolomiti et al., 2007).

Photochemical and Thermal Synthesis

  • A study on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, involving compounds similar to 2-isopropyl-6-phenylpyridazin-3(2H)-one, indicates the potential of these compounds in developing new materials with unique electronic and photophysical properties. This could be significant for applications in materials science and photovoltaics (Bonnet et al., 2003).

Mechanism of Action

Future Directions

The development of more effective PDE4 inhibitors, including “2-isopropyl-6-phenylpyridazin-3(2H)-one” and its derivatives, is of synthetic and therapeutic interest. Ongoing clinical studies suggest that they may be promising for the treatment of cancer and other diseases .

properties

IUPAC Name

6-phenyl-2-propan-2-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(2)15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJZWSPMEGALTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-isopropyl-6-phenylpyridazin-3(2H)-one

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